trans-3-hydroxy-L-proline
trans-3-hydroxy-L-proline
Cis-3-hydroxy-D-proline is a D-proline derivative that is D-proline monohydroxylated at position 3 (the cis-3-hydroxy-diastereomer). It has a role as a bacterial metabolite and a human metabolite. It is a 3-hydroxyproline and a D-proline derivative. It is a tautomer of a cis-3-hydroxy-D-proline zwitterion.
3-Hydroxy-L-proline belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3-Hydroxy-L-proline exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa).
3-Hydroxy-L-proline belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3-Hydroxy-L-proline exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
4298-08-2
VCID:
VC20856849
InChI:
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1
SMILES:
C1CNC(C1O)C(=O)O
Molecular Formula:
C5H9NO3
Molecular Weight:
131.13 g/mol
trans-3-hydroxy-L-proline
CAS No.: 4298-08-2
Cat. No.: VC20856849
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cis-3-hydroxy-D-proline is a D-proline derivative that is D-proline monohydroxylated at position 3 (the cis-3-hydroxy-diastereomer). It has a role as a bacterial metabolite and a human metabolite. It is a 3-hydroxyproline and a D-proline derivative. It is a tautomer of a cis-3-hydroxy-D-proline zwitterion. 3-Hydroxy-L-proline belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3-Hydroxy-L-proline exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). |
|---|---|
| CAS No. | 4298-08-2 |
| Molecular Formula | C5H9NO3 |
| Molecular Weight | 131.13 g/mol |
| IUPAC Name | (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 |
| Standard InChI Key | BJBUEDPLEOHJGE-IMJSIDKUSA-N |
| Isomeric SMILES | C1C[NH2+][C@@H]([C@H]1O)C(=O)[O-] |
| SMILES | C1CNC(C1O)C(=O)O |
| Canonical SMILES | C1C[NH2+]C(C1O)C(=O)[O-] |
| Melting Point | 235°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator